molecular formula C24H26F2N2O5 B13762545 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate CAS No. 77795-96-1

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate

Cat. No.: B13762545
CAS No.: 77795-96-1
M. Wt: 460.5 g/mol
InChI Key: IFQPDXFRMOFCFD-UHFFFAOYSA-N
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Description

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of fluorine atoms and pyrrolidine moieties adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate can be achieved through multi-step organic reactions. One common approach involves the initial formation of the benzazepine core through a cyclization reaction. This is followed by the introduction of fluorine atoms via electrophilic fluorination. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The benzazepine core may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone
  • 2-hydroxy-2-oxoacetate

Uniqueness

The unique combination of fluorine atoms, benzazepine core, and pyrrolidine moiety distinguishes this compound from others. Its specific chemical structure imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77795-96-1

Molecular Formula

C24H26F2N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C22H24F2N2O.C2H2O4/c23-17-7-5-16(6-8-17)19-4-3-13-26(21-14-18(24)9-10-20(19)21)22(27)15-25-11-1-2-12-25;3-1(4)2(5)6/h5-10,14,19H,1-4,11-13,15H2;(H,3,4)(H,5,6)

InChI Key

IFQPDXFRMOFCFD-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](C1)CC(=O)N2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

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